(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

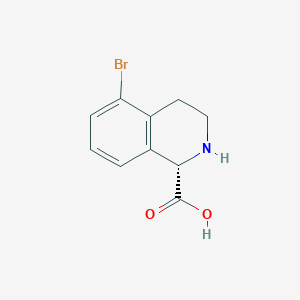

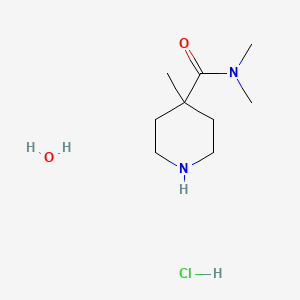

The molecular structure of “(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate” consists of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and five oxygen atoms. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

“(3-Methyl-2,5-dioxo-1-imidazolidinyl)acetic acid hydrate” is a solid at room temperature . The predicted melting point is 162.78° C , and the predicted boiling point is approximately 328.0° C at 760 mmHg . The predicted density is approximately 1.5 g/cm^3 , and the refractive index is n 20D 1.55 .Wissenschaftliche Forschungsanwendungen

Organic Acids in Acidizing Operations

Organic acids like formic, acetic, citric, and lactic acids have been explored for their roles in acidizing operations for carbonate and sandstone formations in oil and gas operations. These acids are considered alternatives to hydrochloric acid (HCl) due to their weaker and less corrosive nature, offering advantages such as lower corrosion rates and the potential for reducing formation damage in high-temperature applications. Organic acids have been utilized for dissolving drilling mud filter cakes and as iron sequestering agents, highlighting their versatility in industrial applications (Alhamad et al., 2020).

Organic Acids in Environmental Applications

The treatment of organic pollutants in wastewater using redox mediators in the presence of oxidoreductive enzymes is another area where organic compounds play a crucial role. This enzymatic approach has shown potential for the degradation or transformation of recalcitrant compounds, enhancing the efficiency of pollutant removal. The use of enzymes alongside certain redox mediators can significantly improve the treatment of a wide range of aromatic compounds found in industrial effluents, pointing towards the environmental applications of organic compounds in pollutant remediation (Husain & Husain, 2007).

Organic Compounds in Corrosion Inhibition

Organic compounds, especially those containing heteroatoms (O, S, N, and P), have been investigated for their role as corrosion inhibitors in acidic solutions. These inhibitors are critical for preventing metallic dissolution during industrial cleaning processes that involve acidic media. The presence of polar functional groups in these molecules allows for effective adsorption on metal surfaces, offering protection against corrosion in aggressive acidic environments (Goyal et al., 2018).

Eigenschaften

IUPAC Name |

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4.H2O/c1-7-2-4(9)8(6(7)12)3-5(10)11;/h2-3H2,1H3,(H,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIHZWFCFBCOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N(C1=O)CC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)

![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)

![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)